2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid
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Overview
Description
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is a synthetic organic compound with a complex structure It contains a quinazoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring The presence of a trifluoromethyl group and a methylamino group attached to the quinazoline ring adds to its chemical uniqueness
Mechanism of Action
Target of Action
The primary target of the compound 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is the Werner (WRN) helicase . WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .
Mode of Action
This compound interacts with its target, the WRN helicase, by inhibiting its activity . This interaction results in the disruption of the DNA damage response (DDR), leading to genomic instability .
Biochemical Pathways
The compound this compound affects the DNA damage response (DDR) pathway . The DDR pathway is involved in the repair of different types of DNA damage, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of WRN helicase by the compound disrupts these repair mechanisms, leading to genomic instability .
Result of Action
The result of the action of this compound is the inhibition of the WRN helicase, leading to genomic instability . This instability promotes the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the attachment of the methylamino group and the acetic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinazoline ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.
Scientific Research Applications
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Trifluoromethylated compounds: Molecules such as fluoxetine (an antidepressant) and efavirenz (an antiretroviral drug).
Uniqueness
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a quinazoline ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-18(6-9(19)20)10-7-4-2-3-5-8(7)16-11(17-10)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCMZAGUXRKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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